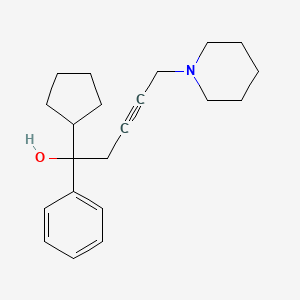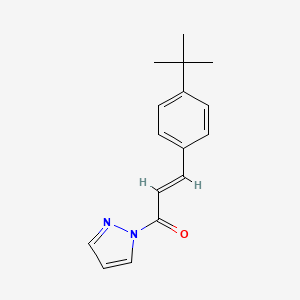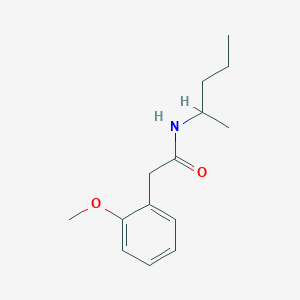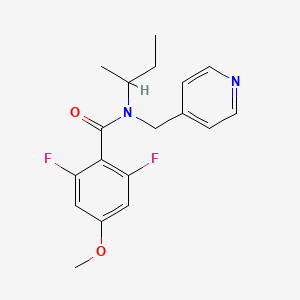
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol
Vue d'ensemble
Description
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol is a synthetic organic compound that belongs to the class of piperidines It is characterized by the presence of a cyclopentyl group, a phenyl group, and a piperidinyl group attached to a pentynol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentynol Backbone: The starting material, a suitable alkyne, undergoes a reaction with a Grignard reagent to form the pentynol backbone.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, typically using piperidine as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl-phenyl-pentynone.
Reduction: Formation of cyclopentyl-phenyl-pentanol.
Substitution: Formation of substituted piperidinyl derivatives.
Applications De Recherche Scientifique
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used as a model compound to study receptor binding and drug-receptor interactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group is known to interact with muscarinic receptors, potentially blocking the actions of endogenous acetylcholine. This interaction can modulate neurotransmission and affect various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycrimine: A compound with a similar piperidinyl structure, used as an antiparkinson drug.
1-Phenyl-5-piperidin-1-yl-pentan-1-one: Another piperidine derivative with different pharmacological properties.
Uniqueness
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
1-cyclopentyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-21(20-13-5-6-14-20,19-11-3-1-4-12-19)15-7-10-18-22-16-8-2-9-17-22/h1,3-4,11-12,20,23H,2,5-6,8-9,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUOTWJAALIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3913464.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methyl-2-pyridinecarboxamide](/img/structure/B3913474.png)

![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3913486.png)
![2,4-dichloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B3913492.png)
![N-[2-(diethylamino)-2-(2-furyl)ethyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide](/img/structure/B3913508.png)

![2-acetyl-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3913515.png)
![4-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3913521.png)

![2-(allylamino)-N-isopropyl-N-[(5-oxopyrrolidin-2-yl)methyl]benzamide](/img/structure/B3913562.png)


![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B3913574.png)
